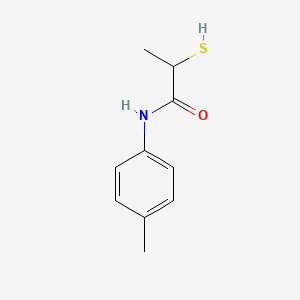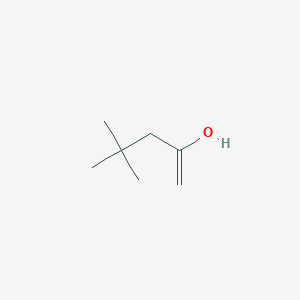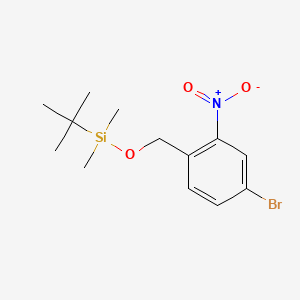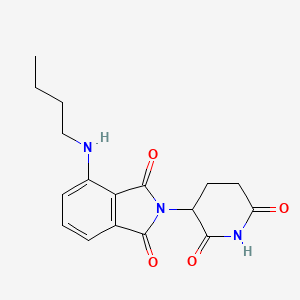
4-(Butylamino)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a butylamino group, a piperidinyl group, and an isoindole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole-Dione Core: The initial step involves the formation of the isoindole-dione core through a cyclization reaction. This can be achieved by reacting phthalic anhydride with an amine under acidic conditions.
Introduction of the Piperidinyl Group: The next step involves the introduction of the piperidinyl group. This can be done through a nucleophilic substitution reaction, where a piperidine derivative is reacted with the isoindole-dione core.
Addition of the Butylamino Group: The final step is the addition of the butylamino group. This can be achieved through an amination reaction, where a butylamine is reacted with the intermediate compound under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 4-(Butylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Butylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindole-dione derivatives, while reduction may produce reduced isoindole-dione derivatives. Substitution reactions can result in a variety of substituted isoindole-dione compounds.
Scientific Research Applications
4-(Butylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways. It may serve as a tool for investigating the mechanisms of various biological phenomena.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Butylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione
- 4-(Ethylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione
- 4-(Propylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
4-(Butylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H19N3O4 |
|---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
4-(butylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H19N3O4/c1-2-3-9-18-11-6-4-5-10-14(11)17(24)20(16(10)23)12-7-8-13(21)19-15(12)22/h4-6,12,18H,2-3,7-9H2,1H3,(H,19,21,22) |
InChI Key |
AXRKIWNKWMELRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


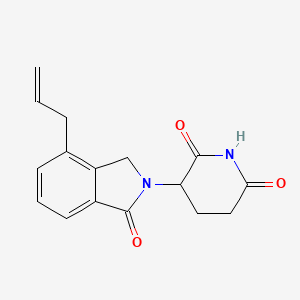
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester](/img/structure/B13932145.png)
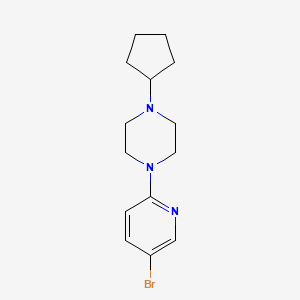
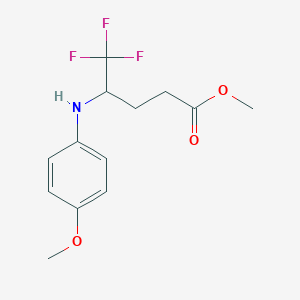
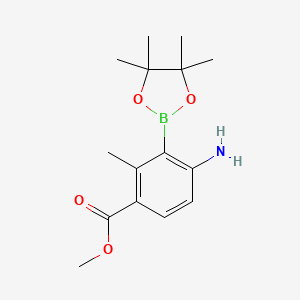
![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester](/img/structure/B13932178.png)


![2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13932193.png)
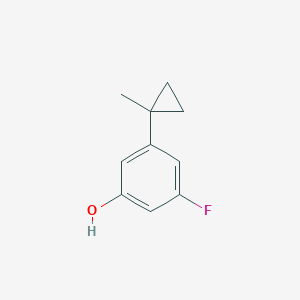
![[3-(2-Hydroxyethoxy)phenyl]acetic acid](/img/structure/B13932200.png)
